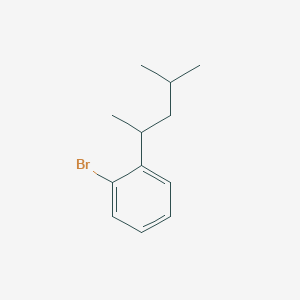
1-Bromo-2-(1,3-dimethylbutyl)benzene
Cat. No. B8405415
M. Wt: 241.17 g/mol
InChI Key: HXFBJTXVCMZVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08124786B2
Procedure details


A mixture of 0.221 g (1.16 mmol) of copper iodide, 3.21 g (23.22 mmol) of potash and 2.189 g of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide is admixed under argon with 330 mg (2.322 mmol) of N,N′-dimethyl-1,2-cyclohexanediamine, 2.8 g (11.6 mmol) of 1-bromo-2-(1,3-dimethylbutyl)benzene and 30 ml of toluene. After boiling under reflux for one day, the mixture is poured onto water and 10 ml of a 5% EDTA solution. Subsequently, the mixture is extracted three times with ethyl acetate and concentrated by evaporation under reduced pressure. The oily residue is dissolved in toluene and stirred into n-hexane. After the precipitated crystals have been filtered off with suction, 3.3 g (89% of the theoretical yield) of N-[2-(1,3-dimethylbutyl)phenyl]-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide are obtained with a purity (HPLC) of 99%.




Name
5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide
Quantity
2.189 g
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].[F:7][C:8]1[N:12]([CH3:13])[N:11]=[C:10]([CH3:14])[C:9]=1[C:15]([NH2:17])=[O:16].CNC1CCCCC1NC.Br[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[CH:35]([CH3:40])[CH2:36][CH:37]([CH3:39])[CH3:38].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>[Cu](I)I.C1(C)C=CC=CC=1>[CH3:40][CH:35]([C:30]1[CH:29]=[CH:34][CH:33]=[CH:32][C:31]=1[NH:17][C:15]([C:9]1[C:10]([CH3:14])=[N:11][N:12]([CH3:13])[C:8]=1[F:7])=[O:16])[CH2:36][CH:37]([CH3:38])[CH3:39] |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
330 mg
|
|
Type
|
reactant
|
|
Smiles
|
CNC1C(CCCC1)NC
|
Step Two
|
Name
|
|
|
Quantity
|
2.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1)C(CC(C)C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
3.21 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide
|
|
Quantity
|
2.189 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=NN1C)C)C(=O)N
|
|
Name
|
|
|
Quantity
|
0.221 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](I)I
|
Step Five
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred into n-hexane
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for one day
|
|
Duration
|
1 d
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Subsequently, the mixture is extracted three times with ethyl acetate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The oily residue is dissolved in toluene
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After the precipitated crystals have been filtered off with suction, 3.3 g (89% of the
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC(C)C)C1=C(C=CC=C1)NC(=O)C=1C(=NN(C1F)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
